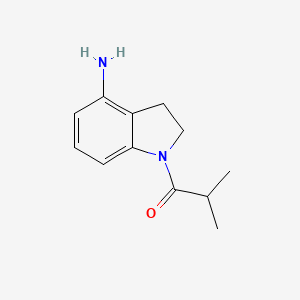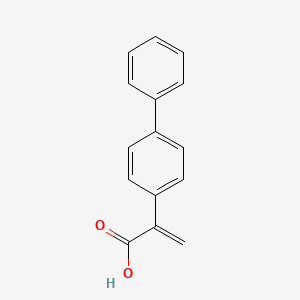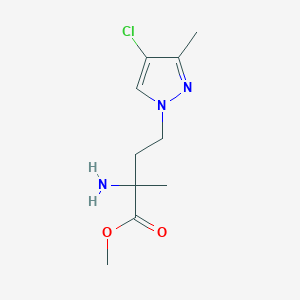
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide.
Amino group introduction: Amination can be carried out using ammonia or an amine derivative.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of agrochemicals or as a building block in material science.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could exert its effects by inhibiting or activating these targets, leading to a cascade of biochemical events.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-(1h-pyrazol-1-yl)-2-methylbutanoate
- Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
Uniqueness
Methyl 2-amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to the presence of the chloro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
methyl 2-amino-4-(4-chloro-3-methylpyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-7-8(11)6-14(13-7)5-4-10(2,12)9(15)16-3/h6H,4-5,12H2,1-3H3 |
Clé InChI |
YRDJIAMUQYWLNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1Cl)CCC(C)(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a-(Azidomethyl)-2-benzyl-octahydrocyclopenta[c]pyrrol-4-one](/img/structure/B13535737.png)

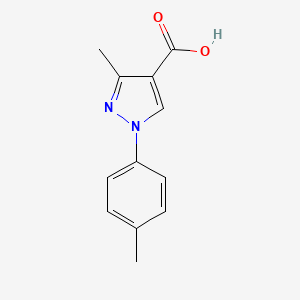



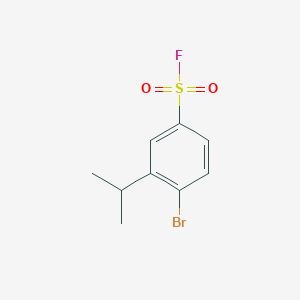

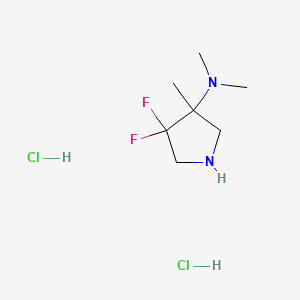
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![1-[3-chloro-4-(4-methyl-1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13535804.png)

